Cas no 62995-09-9 (tert-butyl N-dimethyl(oxo)-lambda6-sulfanylidenecarbamate)

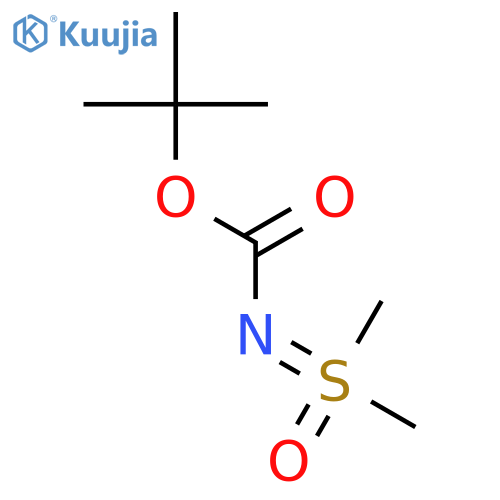

62995-09-9 structure

商品名:tert-butyl N-dimethyl(oxo)-lambda6-sulfanylidenecarbamate

CAS番号:62995-09-9

MF:C7H15NO3S

メガワット:193.263900995255

MDL:MFCD24466135

CID:958473

PubChem ID:15864441

tert-butyl N-dimethyl(oxo)-lambda6-sulfanylidenecarbamate 化学的及び物理的性質

名前と識別子

-

- sulfoximine, n-[(1,1-dimethylethoxy)carbonyl]-s,s-dimethyl- (9ci)

- 2-Methyl-2-propanyl [dimethyl(oxido)-λ<sup>6</sup>-sulfanylidene]carbamate

- tert-butyl N-dimethyl(oxo)-lambda6-sulfanylidenecarbamate

- 62995-09-9

- G75413

- EN300-3509221

- 1,1-Dimethylethyl N-(dimethyloxido-

- tert-Butyl(dimethyl(oxo)-l6-sulfaneylidene)carbamate

- N-tert-Butoxycarbonyl-S,S-dimethylsulfoximine

- E4-sulfanylidene)carbamate

- tert-butyl N-[dimethyl(oxo)-lambda6-sulfanylidene]carbamate

- SCHEMBL16806518

-

- MDL: MFCD24466135

- インチ: InChI=1S/C7H15NO3S/c1-7(2,3)11-6(9)8-12(4,5)10/h1-5H3

- InChIKey: ZTINABKGODDUGY-UHFFFAOYSA-N

- ほほえんだ: CC(C)(C)OC(=O)N=S(=O)(C)C

計算された属性

- せいみつぶんしりょう: 193.07726451g/mol

- どういたいしつりょう: 193.07726451g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 274

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 64.1Ų

- 疎水性パラメータ計算基準値(XlogP): 1.6

tert-butyl N-dimethyl(oxo)-lambda6-sulfanylidenecarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-3509221-2.5g |

tert-butyl N-[dimethyl(oxo)-lambda6-sulfanylidene]carbamate |

62995-09-9 | 95.0% | 2.5g |

$2940.0 | 2025-03-18 | |

| Enamine | EN300-3509221-1.0g |

tert-butyl N-[dimethyl(oxo)-lambda6-sulfanylidene]carbamate |

62995-09-9 | 95.0% | 1.0g |

$1500.0 | 2025-03-18 | |

| Enamine | EN300-3509221-0.25g |

tert-butyl N-[dimethyl(oxo)-lambda6-sulfanylidene]carbamate |

62995-09-9 | 95.0% | 0.25g |

$743.0 | 2025-03-18 | |

| Enamine | EN300-3509221-0.5g |

tert-butyl N-[dimethyl(oxo)-lambda6-sulfanylidene]carbamate |

62995-09-9 | 95.0% | 0.5g |

$1170.0 | 2025-03-18 | |

| Enamine | EN300-3509221-5.0g |

tert-butyl N-[dimethyl(oxo)-lambda6-sulfanylidene]carbamate |

62995-09-9 | 95.0% | 5.0g |

$4349.0 | 2025-03-18 | |

| Enamine | EN300-3509221-10g |

tert-butyl N-[dimethyl(oxo)-lambda6-sulfanylidene]carbamate |

62995-09-9 | 95% | 10g |

$6450.0 | 2023-09-03 | |

| Aaron | AR00F6C8-100mg |

Sulfoximine, N-[(1,1-dimethylethoxy)carbonyl]-S,S-dimethyl- (9CI) |

62995-09-9 | 95% | 100mg |

$738.00 | 2025-02-14 | |

| Enamine | EN300-3509221-1g |

tert-butyl N-[dimethyl(oxo)-lambda6-sulfanylidene]carbamate |

62995-09-9 | 95% | 1g |

$1500.0 | 2023-09-03 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1904170-100mg |

tert-Butyl(dimethyl(oxo)-l6-sulfaneylidene)carbamate |

62995-09-9 | 98% | 100mg |

¥5439.00 | 2024-05-06 | |

| 1PlusChem | 1P00F63W-2.5g |

Sulfoximine, N-[(1,1-dimethylethoxy)carbonyl]-S,S-dimethyl- (9CI) |

62995-09-9 | 95% | 2.5g |

$3696.00 | 2024-04-22 |

tert-butyl N-dimethyl(oxo)-lambda6-sulfanylidenecarbamate 関連文献

-

Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

-

Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

62995-09-9 (tert-butyl N-dimethyl(oxo)-lambda6-sulfanylidenecarbamate) 関連製品

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 506-17-2(cis-Vaccenic acid)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量